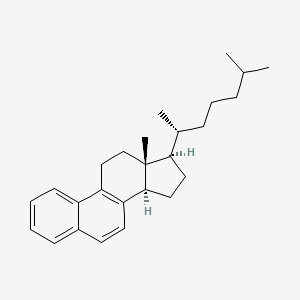

C26 Diaromatic sterane

Description

Structure

3D Structure

Properties

IUPAC Name |

(13R,14R,17R)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36/c1-18(2)8-7-9-19(3)24-14-15-25-23-13-12-20-10-5-6-11-21(20)22(23)16-17-26(24,25)4/h5-6,10-13,18-19,24-25H,7-9,14-17H2,1-4H3/t19-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWVMWILBNMXPH-NEBIIKFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2C=CC4=CC=CC=C34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C=CC4=CC=CC=C34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Classification, and Structural Aspects of C26 Diaromatic Steranes

Defining Diaromatic Steroidal Hydrocarbons within Biomarker Taxonomy

Diaromatic steroidal hydrocarbons are a class of molecular fossils, or biomarkers, that provide crucial information in geochemical studies. Within biomarker taxonomy, they are classified as aromatic steroids, which are compounds derived from the diagenesis of biological sterols in sedimentary organic matter. researchgate.netcanada.ca The term "diaromatic" specifically indicates that the original four-ring steroid nucleus (three six-carbon rings and one five-carbon ring) has been geochemically altered to contain two aromatic rings.

These compounds are part of a diagenetic continuum that begins with biological stenols and progresses through various transformations, including saturation to form steranes and aromatization to form aromatic steroids. researchgate.net The process of aromatization, driven by increasing thermal maturity, typically begins with the formation of monoaromatic steroids (usually with an aromatized C-ring), progresses to diaromatic steroids, and culminates in the highly stable triaromatic steroids (with aromatized A, B, and C rings). icm.edu.plresearchgate.net Diaromatic steroids are often found in lower concentrations compared to their mono- and triaromatic counterparts, suggesting they can be a transient stage in the aromatization sequence. researchgate.net Their presence and distribution in geological samples are used to infer the type of organic matter, the conditions of the depositional environment, and the thermal history of source rocks and petroleum.

Isomeric Configurations and Stereochemistry of C26 Diaromatic Steranes

The stereochemistry of C26 diaromatic steranes is a direct consequence of the structure of their biological precursors and the subsequent diagenetic aromatization process. The original sterol precursors possess multiple chiral centers, leading to a variety of stereoisomers. However, the formation of aromatic rings within the steroid nucleus results in a loss of some of these chiral centers.

For a diaromatic sterane, where two of the core rings (e.g., B and C rings) have become aromatic, the stereocenters on those rings are eliminated. Despite this, chirality can be retained in other parts of the molecule, notably in the side chain and at the junctions of the remaining saturated rings. A key retained chiral center is typically at carbon C-20 in the side chain. This leads to the existence of two primary epimers: 20S and 20R. The relative abundance of these epimers can be influenced by thermal maturity.

The aromatization process significantly reduces the number of possible stereoisomers compared to the fully saturated C26 sterane (norcholestane) analogues. researchgate.net While saturated steranes have numerous isomers related to the A/B and C/D ring junctions and the C-20 position, the planar nature of the aromatic rings in diaromatic steranes simplifies their stereochemical profile.

Differentiation from Monoaromatic and Triaromatic Steroidal Compounds

The differentiation between diaromatic, monoaromatic, and triaromatic steroidal compounds is based on the number of aromatic rings in the steroid nucleus. This structural difference leads to distinct physicochemical properties that are used for their identification and quantification, particularly through gas chromatography-mass spectrometry (GC-MS).

Monoaromatic Steroids (MAS): These compounds contain one aromatic ring, typically the C-ring. They are an early product of the steroid aromatization pathway. In GC-MS analysis, they are characterized by a key mass fragment ion at a mass-to-charge ratio (m/z) of 253. researchgate.nettandfonline.com

Diaromatic Steroids: As intermediates in the aromatization process, these compounds possess two aromatic rings. Their concentration is often low because the aromatization of the second ring (B-ring) is considered a slow step, while the subsequent aromatization of the third ring (A-ring) is relatively fast. researchgate.net

Triaromatic Steroids (TAS): These are the most thermally stable form, containing three aromatized rings (A, B, and C). icm.edu.pl They are highly resistant to biodegradation and are therefore valuable biomarkers in mature or degraded oils. cup.edu.cn Triaromatic steroids are identified by a characteristic base peak at m/z 231 in their mass spectra. icm.edu.pltandfonline.comtandfonline.com The C26 triaromatic cholestane is a notable member of this series. tandfonline.com

The progressive aromatization from monoaromatic to triaromatic steroids serves as an indicator of increasing thermal maturity in geological samples. icm.edu.pl

| Steroid Class | Number of Aromatic Rings | Common Aromatic Rings | Characteristic Mass Fragment (m/z) | Relative Thermal Stability |

|---|---|---|---|---|

| Monoaromatic (MAS) | 1 | C-Ring | 253 | Low |

| Diaromatic | 2 | B- and C-Rings | Variable | Intermediate |

| Triaromatic (TAS) | 3 | A-, B-, and C-Rings | 231 | High |

Relationship to Other C26 Sterane Subtypes in Geological Samples

In geological samples, C26 diaromatic steranes coexist with other C26 sterane subtypes, most notably the saturated C26 norcholestanes. Both compound classes originate from C26 sterol precursors but are products of different diagenetic pathways.

C26 Norcholestanes: These are saturated C26 steranes, meaning their four-ring nucleus is fully hydrogenated. They are typically present in lower concentrations than the more common C27-C29 steranes. researchgate.net The main isomers identified in geological samples are 21-norcholestane, 24-norcholestane, and 27-norcholestane. cup.edu.cnosti.gov The formation of these compounds involves microbial alteration and geochemical reduction (hydrogenation) of the precursor sterol. The relative abundance of specific isomers, such as 24-norcholestane, has been linked to particular biological sources like diatoms, making them useful for determining the age of geological samples. geoscienceworld.org

The fundamental relationship between C26 diaromatic steranes and C26 norcholestanes is that they are parallel products of diagenesis from a common pool of biological precursors. The prevalence of one type over the other is dictated by the geochemical conditions of the depositional environment, such as the redox potential and the thermal history of the sediment. An environment favoring aromatization will lead to the formation of diaromatic steranes, while reducing conditions will favor the formation of norcholestanes.

| Compound Subtype | Governing Diagenetic Process | Core Structure | Key Examples/Isomers |

|---|---|---|---|

| C26 Diaromatic Steranes | Aromatization (Dehydrogenation) | Two aromatic rings, two saturated rings | Isomers with aromatized B and C rings |

| C26 Norcholestanes | Reduction (Hydrogenation) | Fully saturated four-ring nucleus | 21-norcholestane, 24-norcholestane, 27-norcholestane |

Biosynthetic Precursors and Geochemical Formation Pathways of C26 Diaromatic Steranes

Sterol Precursors in Biological Systems and Their Initial Diagenesis

The journey to C26 diaromatic steranes begins with sterols, a class of lipids essential for the structure and function of cell membranes in eukaryotes. harvard.edu Specifically, C27 to C29 sterols are the most common precursors to the steranes found in the geological record. harvard.edu These sterols are synthesized by a wide range of organisms, with different groups often producing characteristic distributions. For instance, C27 sterols are abundant in many marine algae and invertebrates, while C29 sterols are more typically associated with terrestrial plants. neliti.com

Upon the death of these organisms, their organic matter is incorporated into sediments. The initial phase of transformation, known as diagenesis, occurs at relatively low temperatures and pressures near the sediment-water interface. During diagenesis, the original sterol molecules undergo a series of reactions, including the loss of functional groups and the saturation of double bonds, to form sterenes and subsequently steranes. rsc.org The basic tetracyclic ring system and the side-chain of the original sterol are largely preserved during this process. harvard.edu

Proposed Diagenetic and Catagenetic Transformation Mechanisms to Diaromatic Steranes

As sediments are buried deeper, they are subjected to increasing temperature and pressure, leading to the stage of catagenesis. It is during this phase that the more profound transformations leading to diaromatic steranes occur.

Aromatization Processes Involving Steroid Ring Systems

A key process in the formation of diaromatic steranes is aromatization, the conversion of a non-aromatic ring into an aromatic one. In the context of steroid geochemistry, this involves the progressive dehydrogenation of the steroid nucleus. The process is thought to proceed from saturated steranes to monoaromatic and finally to triaromatic steroids. sci-hub.seinig.pl

The aromatization of the C-ring is a significant pathway. sci-hub.seresearchgate.net This process can be catalyzed by various factors within the sedimentary environment. Laboratory experiments have shown that the presence of elemental sulfur can significantly accelerate the thermal evolution of steroids, including the aromatization process. sci-hub.seresearchgate.netearthdoc.org In the absence of sulfur, the formation of monoaromatic and then triaromatic steroids occurs at higher thermal maturities. sci-hub.seresearchgate.net The conversion of C-ring monoaromatic steroids to triaromatic steroids is a recognized step in this transformation sequence. cambridge.org

Biochemical pathways also offer insights into aromatization. Enzymes known as aromatases can convert androgens to estrogens by aromatizing the A-ring of the steroid nucleus. wikipedia.orgnih.govasbmb.org While this is a biological process, it demonstrates the potential for the steroid skeleton to undergo aromatization. In geochemical settings, non-enzymatic reactions driven by heat and catalysis achieve a similar outcome over geological timescales.

Side Chain Cleavage and Carbon Number Reduction in Steroid Evolution

The formation of C26 diaromatic steranes from their more common C27-C29 precursors necessitates the cleavage of the side chain, resulting in a reduction of the carbon number. This process is generally believed to occur during catagenesis. researchgate.net The cleavage of carbon-carbon bonds requires significant thermal stress. sci-hub.se

Bacterial degradation pathways provide a model for how side-chain cleavage might occur. Certain bacteria can degrade the side chains of steroids through a process analogous to β-oxidation. mdpi.comnih.gov This involves a series of enzymatic reactions that progressively shorten the side chain. mdpi.com While these are biological processes, they suggest plausible chemical pathways for side-chain cleavage under geochemical conditions. It has been observed that the thermal cleavage of the side chain of C27 to C29 triaromatic steroids can lead to the formation of degradation products with fewer carbon atoms. caltech.edu

Influence of Environmental Factors on Diaromatic Sterane Generation

The efficiency and specific pathways of diaromatic sterane formation are heavily influenced by the environmental conditions during sediment deposition and burial.

Role of Sulfur-Containing Species in Aromatization Pathways

The presence of sulfur-containing species in the depositional environment can have a profound impact on the aromatization of steroids. sci-hub.se Elemental sulfur has been shown to significantly accelerate the thermal evolution of steroid compounds in laboratory experiments. sci-hub.seresearchgate.netearthdoc.org It can induce aromatization, starting with the formation of C-ring monoaromatic steroids, at lower thermal maturities than would otherwise be required. sci-hub.seearthdoc.org This is because the cleavage of S-S bonds can generate free thiyl radicals that promote reaction rates. sci-hub.se The presence of sulfur can also influence the specific isomerization reactions that occur alongside aromatization. sci-hub.seearthdoc.org Therefore, in sulfur-rich depositional environments, the formation of diaromatic steranes may be enhanced.

Impact of Redox Conditions and Depositional Environments on Aromatization

The redox conditions of the depositional environment, which refers to the availability of oxygen, play a crucial role in the preservation and transformation of organic matter. rsc.org Anoxic (oxygen-deficient) conditions are generally more favorable for the preservation of organic matter, including the sterol precursors of steranes. geoscienceworld.org

Occurrence and Distribution of C26 Diaromatic Steranes in Geological Record

Presence in Sedimentary Rocks and Petroleum Accumulations

C26 diaromatic steranes have been identified as constituents of the aromatic hydrocarbon fraction in various geological samples. Their presence is confirmed in both source rocks, where petroleum is generated, and in the resulting petroleum accumulations. As biomarkers, their structure is linked to precursor sterols from specific types of organisms, and their subsequent alteration reflects the thermal history of the sedimentary basin.

Research has confirmed the identification of a small number of diaromatic steroids in geological samples, marine sediments, and crude oil. researchgate.net This indicates their survival over geological timescales and their utility in geochemical analysis, even if they are not as commonly reported as other aromatic steroid series. Their resistance to biodegradation makes them, along with other aromatic steroids, potentially useful markers in the analysis of weathered or biodegraded oils.

Stratigraphic and Geographical Distribution Patterns

Detailed stratigraphic and geographical distribution patterns specifically for C26 diaromatic steranes are not well-documented in dedicated public studies. Geochemical research tends to focus on the more abundant C26-C28 triaromatic steroids (TAS) or C27-C29 regular steranes for correlation and paleoenvironmental studies. For instance, studies of the Tarim Basin in China have utilized triaromatic steroids to distinguish oil populations from different Paleozoic source rocks, but specific data on diaromatic C26 compounds are not singled out. nih.gov

Similarly, analyses of source rocks in the Junggar Basin and crude oils from various other regions often provide detailed information on mono- and triaromatic steroids, but C26 diaromatic steranes are typically not a focus of these interpretive studies. frontiersin.org The general understanding is that the distribution of all aromatic steroids is governed by the original input of organic matter, the depositional environment, and the thermal maturity of the source rock.

Relative Abundance of C26 Diaromatic Steranes in Natural Samples

The concentration of C26 diaromatic steranes in natural samples is generally low. They are significantly less abundant than the more commonly analyzed C27, C28, and C29 regular steranes. They also tend to be less concentrated than their C26-C28 triaromatic steroid counterparts, which are often used for maturity assessment and source typing.

The low concentration presents analytical challenges, often requiring sensitive instrumentation and specialized techniques to detect and accurately quantify. While specific quantitative data for C26 diaromatic steranes is scarce in publicly available literature, the general abundance of aromatic steroids is known to vary significantly based on the type of source organic matter and the thermal history of the rock. For example, in studies of crude oils from the East Fukang Sag in the Junggar Basin, the total relative content of triaromatic steroids was found to vary from 0% to 6.80% in different oil types, illustrating the wide range of concentrations that can be expected for aromatic steroid classes. frontiersin.org

Analytical Methodologies for C26 Diaromatic Sterane Characterization

Extraction and Isolation of Aromatic Hydrocarbon Fractions

The initial step in the analysis of C26 diaromatic steranes involves the extraction of organic matter from a source rock or crude oil sample. This is followed by the separation of the extract into different hydrocarbon fractions.

A common procedure begins with the extraction of the sample using a solvent such as methylene (B1212753) chloride, which is then exchanged for n-hexane. unitedchem.com The extract is then concentrated to a final volume. unitedchem.com Following extraction, the aromatic hydrocarbons must be isolated from the saturated hydrocarbons (aliphatics and naphthenes). nist.gov This separation is critical for reducing the complexity of the mixture and avoiding interference from other compounds during subsequent analysis.

Several methods are employed for this fractionation:

Distillation: This technique separates hydrocarbons based on their boiling points. slchemtech.com The crude oil is heated to high temperatures, causing the components to vaporize. The vapor is then condensed and collected in different fractions. slchemtech.com The fraction containing the aromatic hydrocarbons is then subjected to further processing. slchemtech.com

Solvent Extraction: This method utilizes a solvent that selectively dissolves the aromatic compounds. slchemtech.com Polar solvents like phenol (B47542) or furfural (B47365) are commonly used due to their high affinity for aromatic hydrocarbons. slchemtech.comgoogle.com The solvent can then be separated from the aromatics through another distillation process. slchemtech.com

Adsorption Chromatography: This technique involves passing the hydrocarbon mixture through a column packed with an adsorbent material, such as silica (B1680970) gel or activated carbon. nist.govslchemtech.com The aromatic compounds are selectively adsorbed onto the material. slchemtech.com The aliphatic hydrocarbons are first eluted with a non-polar solvent like n-hexane, followed by the elution of the aromatic hydrocarbons using a more polar solvent like methylene chloride. unitedchem.com A novel approach utilizes silver ion solid-phase extraction cartridges, where aromatic hydrocarbons are selectively retained through the formation of a charge-transfer complex with silver ions. unitedchem.com

The resulting aromatic fraction, containing the C26 diaromatic steranes, is then ready for detailed instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of biomarkers like steranes. numberanalytics.comwaters.com It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. numberanalytics.com

In a typical GC-MS analysis, the aromatic fraction is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Different compounds in the mixture interact with this stationary phase to varying degrees, causing them to travel through the column at different speeds and thus separating them. numberanalytics.com

As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint for each compound, allowing for its identification. numberanalytics.com

For sterane analysis, geochemists often use a technique called selected ion monitoring (SIM) or selected ion recording (SIR). waters.comapt-int.com Instead of scanning for all possible fragments, the mass spectrometer is set to detect only specific ions that are characteristic of the target compounds. For instance, the fragment ion with an m/z of 231 is often used to identify triaromatic steroids, while m/z 253 is characteristic of C-ring monoaromatic steroids. apt-int.comvurup.sk This targeted approach significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace-level compounds in complex mixtures. apt-int.com

Table 1: Common Mass Fragment Ions for Aromatic Sterane Analysis

| Compound Class | Characteristic Mass Fragment (m/z) |

|---|---|

| Triaromatic Steroids | 231 |

| C-ring Monoaromatic Steroids | 253 |

| Steranes (general) | 217 |

Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity and Sensitivity

While GC-MS is a powerful tool, its effectiveness can be limited when analyzing samples with very low concentrations of target compounds or when significant interference from co-eluting compounds is present. numberanalytics.comwaters.com In such cases, tandem mass spectrometry (GC-MS/MS) offers a significant advantage in terms of selectivity and sensitivity. numberanalytics.comwaters.comspectroscopyonline.com

GC-MS/MS involves two stages of mass analysis. numberanalytics.com In the first stage, a specific "parent" or "precursor" ion, characteristic of the target analyte, is selected. This ion is then subjected to fragmentation, and in the second stage of mass analysis, a specific "daughter" or "product" ion is monitored. numberanalytics.com This process is known as multiple reaction monitoring (MRM). waters.com

The requirement for both a specific parent ion and a specific daughter ion transition provides a much higher degree of certainty in compound identification and quantification compared to single-stage MS. waters.com This enhanced selectivity is particularly crucial for the analysis of C26 steranes, which are often present in low concentrations and can be obscured by more abundant C27, C28, and C29 steranes. waters.com For example, the MRM transition of 358 > 217 is used to specifically identify C26 steranes. waters.com This high selectivity allows for the clear distinction of the target biomarkers from interfering compounds. waters.com

The benefits of GC-MS/MS in sterane analysis include:

Increased Sensitivity: By reducing background noise and interference, GC-MS/MS can detect compounds at much lower concentrations than GC-MS. waters.comspectroscopyonline.com

Enhanced Selectivity: The specificity of the MRM transition minimizes the chances of false positives from co-eluting compounds. waters.comwaters.com

Improved Quantification: The ability to accurately measure trace compounds allows for the precise determination of important geochemical ratios. waters.com

Advanced Chromatographic and Spectroscopic Approaches for Trace Analysis

Beyond conventional GC-MS and GC-MS/MS, other advanced analytical techniques are employed for the comprehensive characterization of steranes, especially for trace analysis.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique utilizes two different GC columns with distinct separation mechanisms. numberanalytics.comcolab.ws The effluent from the first column is trapped and then rapidly re-injected onto the second column. This results in a significantly enhanced separation capacity, allowing for the resolution of highly complex mixtures that would be unresolved by a single-column GC system. numberanalytics.comcolab.ws When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOFMS provides both high-resolution separation and rapid, full-spectral data acquisition, enabling the identification of a wide range of sterane isomers. colab.ws

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is ideal for volatile and thermally stable compounds, LC-MS is suited for analyzing non-volatile or thermally labile molecules. numberanalytics.comegyankosh.ac.in In LC-MS, the separation is performed using liquid chromatography before the sample is introduced into the mass spectrometer. egyankosh.ac.in This technique has become a highly sophisticated tool for the separation, identification, and quantification of a wide array of compounds. egyankosh.ac.in

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS): This is a high-resolution mass spectrometry technique that can determine the exact mass of molecules with exceptional accuracy. numberanalytics.com This high mass accuracy allows for the determination of the elemental composition of a compound, providing a powerful tool for identifying unknown compounds in complex mixtures. numberanalytics.com

These advanced techniques, often used in combination, provide geochemists with a formidable arsenal (B13267) for the detailed molecular characterization of C26 diaromatic steranes and other biomarkers, leading to a more profound understanding of geological processes.

Geochemical Applications and Interpretative Frameworks of C26 Diaromatic Steranes

Role in Petroleum System Analysis

Diaromatic steranes, including the C26 homologs, are crucial components of the aromatic steroid suite used in petroleum system analysis. Their resistance to biodegradation makes them particularly useful in the study of altered oils.

The distribution of aromatic steroid hydrocarbons, including C26 to C28 diaromatic and triaromatic steroids, serves as a powerful tool for establishing genetic relationships between different crude oils (oil-oil correlation) and between crude oils and their potential source rocks (oil-source rock correlation). researchgate.netsci-hub.se These compounds are highly resistant to biodegradation, ensuring their preservation even in heavily altered petroleum accumulations. researchgate.net

The correlation is based on comparing the relative abundances and distribution patterns of various aromatic steroid isomers. For instance, the compositions of triaromatic-dimethylcholesteroids (TA-DMC) and triaromatic dinosteroids have been used to distinguish between Paleozoic and Jurassic source rocks. researchgate.net Oils originating from the same or similar source rocks will exhibit comparable aromatic steroid fingerprints. researchgate.net The presence and relative abundance of C26 diaromatic steranes, alongside their C27 and C28 counterparts, contribute to the specificity of these correlations.

Interactive Table: Aromatic Steroid Ratios for Oil-Source Rock Correlation

| Parameter | Significance | Source Rock A | Source Rock B | Crude Oil X | Crude Oil Y |

|---|---|---|---|---|---|

| C26/C28 TAS Ratio | Source Input/Maturity | 0.85 | 1.20 | 0.83 | 1.18 |

| TA-DMC Presence | Age-Diagnostic | Absent | Present | Absent | Present |

This table illustrates how different ratios and the presence of specific aromatic steroids can be used to correlate crude oils to their respective source rocks. Crude Oil X shows a strong correlation with Source Rock A, while Crude Oil Y correlates with Source Rock B.

Indicators for Source Rock Characteristics

The assemblage of aromatic steroids, including C26 diaromatic steranes, provides critical information about the original organic matter input and the paleoenvironmental conditions during the deposition of the source rock.

The relative abundance of different steroid skeletons is linked to the types of organisms that contributed to the sedimentary organic matter. For example, the predominance of C29 sterols, the precursors to C29 steranes and their aromatized counterparts, was once thought to be a definitive indicator of terrestrial higher plants. montclair.edu However, it is now understood that certain algae and cyanobacteria can also be significant sources of C29 sterols. montclair.eduou.edu Therefore, the interpretation of sterane distribution, including the aromatized forms, must be done in the context of the entire biomarker assemblage. montclair.edu High paleo-productivity in the water column can lead to exceptional preservation of biolipids and their diagenetic products, including aromatic steroids. nih.gov

Aromatic steroids are valuable proxies for reconstructing the depositional environment of source rocks. inig.plrsc.org For instance, the presence of certain aromatic carotenoid derivatives alongside aromatic steroids can indicate photic zone euxinia (anoxic and sulfidic water conditions extending into the sunlit zone). The pristane/phytane (Pr/Ph) ratio is a widely used indicator of redox conditions, with low values (<1) often suggesting anoxic and sometimes hypersaline environments. rsc.orgresearchgate.net The presence of gammacerane (B1243933) is another strong indicator of water column stratification and saline conditions. researchgate.netcolab.ws The combination of these markers with the distribution of diaromatic and triaromatic steroids allows for a more detailed reconstruction of paleoenvironmental parameters like anoxia and salinity. researchgate.netinig.plresearchgate.netmdpi.comcore.ac.ukcambridge.org For example, a study of crude oils from the Western Qaidam Basin in China used low Pr/Ph ratios, high gammacerane, and specific short-chain sterane distributions to infer a saline lacustrine sedimentary environment under anoxic conditions. researchgate.net

Assessment of Thermal Maturity in Sedimentary Organic Matter

Diaromatic steranes are formed during the diagenesis and catagenesis of sterols, the biological precursors found in living organisms. nih.gov The progressive aromatization of the steroid nucleus is a function of increasing thermal stress, making these compounds reliable indicators of thermal maturity. inig.plscielo.org.co During catagenesis, monoaromatic steroids are converted to triaromatic steroids. inig.pl

With increasing thermal maturity, the side chain of diaromatic and triaromatic steroids can undergo cracking, leading to a higher proportion of short-chain homologs relative to their long-chain counterparts. scielo.org.co For instance, the ratio of short-chain (C20-C21) to long-chain (C26-C28) triaromatic steroids increases with maturity. sci-hub.se

Interactive Table: Diaromatic and Triaromatic Steroid Maturity Parameters

| Maturity Parameter | Low Maturity | Peak Oil Window | Late Oil Window |

|---|---|---|---|

| Triaromatic Steroid Ratio (C20+C21)/(C20+C21+C26-C28) | Low (<0.2) | Moderate (0.2-0.5) | High (>0.5) |

| C29 Sterane 20S/(20S+20R) | <0.25 | 0.40 - 0.55 | ~0.55 (Equilibrium) |

This table provides a general guide to how different steroid-based maturity parameters change with increasing thermal maturity. The values are approximate and can be influenced by source-specific factors.

Integration with Other Thermal Maturity Proxies (e.g., vitrinite reflectance)

The thermal maturity of source rocks, a critical factor in petroleum generation, is assessed using a variety of geochemical proxies. C26 diaromatic steranes, when integrated with other established maturity indicators like vitrinite reflectance (VR), provide a more comprehensive and robust evaluation of the thermal history of sedimentary organic matter. inig.plwhiterose.ac.uk

Vitrinite reflectance is a primary and widely accepted method for determining the thermal maturity of source rocks. inig.pl It measures the percentage of incident light reflected from the surface of vitrinite particles, a type of organic maceral. However, the accuracy of VR measurements can be compromised by factors such as the type of organic matter, changes in depositional environment, and the presence of reworked organic material. Therefore, integrating data from molecular thermal maturity proxies, including those derived from C26 diaromatic steranes, is crucial for a more reliable assessment.

Several studies have demonstrated the correlation between diaromatic sterane ratios and vitrinite reflectance. For instance, a calculated vitrinite reflectance (Rc) can be derived from diaromatic and triaromatic sterane ratios, offering a molecular-based alternative or supplement to traditional VR measurements. inig.pl Anhydrous pyrolysis experiments have shown that the formation of various steroid species, including diaromatic and triaromatic steroids, occurs at specific calculated vitrinite reflectance (EasyRo) values. For example, the initial formation of monoaromatic steroids is observed around an EasyRo of 0.73%, with triaromatic steroids appearing at approximately 1.36%. sci-hub.se

The integration of C26 diaromatic sterane data with other biomarker maturity parameters, such as the isomerization of hopanes and steranes, further refines maturity assessments. For example, the extent of isomerization at the C-20 position in regular steranes and the C-22 position in hopanes are well-established maturity indicators that can be cross-plotted with diaromatic sterane ratios to build a more detailed picture of thermal history. core.ac.uk

The following table illustrates the integration of various thermal maturity proxies, including those related to aromatic steranes, from different geological formations.

| Formation | Vitrinite Reflectance (Rc) [%] | C26/C28 20S TAS Ratio | Other Biomarker Maturity Parameters |

| Menilite Beds | 0.68 - 0.71 | 0.50 | C29 sterane S/(S+R) = 0.40; C31 hopane (B1207426) S/(S+R) = 0.56 |

| Main Dolomite | 0.91 - 1.03 | Not Calculated | C31 hopane S/(S+R) = 0.55 |

| Peribaltic Syneclise | 0.86 - 0.73 | Not Calculated | C27/C28 20R TAS Ratio = 0.25 |

| African Continental Margins | Not Calculated | 0.90 | C29 sterane S/(S+R) = 0.40; C31 hopane S/(S+R) = 0.56 |

This table presents a compilation of data from various source rocks, showcasing the relationship between calculated vitrinite reflectance and triaromatic sterane (TAS) ratios. The C26/C28 20S TAS ratio is a key parameter in this analysis. Data sourced from a study on aromatic steroids as a tool in geochemical interpretation. inig.pl

Age-Diagnostic Potential in Geological Formations

The distribution and relative abundance of specific biomarkers, including C26 diaromatic steranes, can serve as valuable indicators of the geological age of source rocks and crude oils. caltech.edu The molecular fossil record preserved in sedimentary rocks reflects the evolution of life and the changing inputs of organic matter over geological time. caltech.edu

While C26 diaromatic steranes themselves are not always direct age-diagnostic markers in isolation, their ratios relative to other steranes, particularly C27 and C29 diaromatic and triaromatic steranes, can provide important clues about the age and depositional environment of the source rock. inig.plcup.edu.cn For instance, the relative abundance of C26 to C28 triaromatic steroids has been used to characterize and differentiate oils from various geological periods. inig.pl

Research has shown that the hydrocarbon composition of petroleum has evolved throughout Earth's history. caltech.edu Certain unusual oils, for example, are associated with "Infracambrian" source rocks. caltech.edu The analysis of aromatic steroids in source rock samples from different geological ages, such as the Silurian, Eocene, and Mesozoic, has revealed distinct compositional patterns. inig.plresearchgate.net

The following table provides examples of how diaromatic and triaromatic sterane ratios have been applied in the study of different geological formations.

| Geological Formation / Location | Geological Age | Key Aromatic Sterane Observations | Inferred Depositional Environment / Organic Matter Source |

| Menilite Beds (Skole Unit) | Oligocene | Predominance of C26-C28 triaromatic steroids | Marine organic matter |

| Main Dolomite (Polish Lowland) | Zechstein (Late Permian) | Lower relative abundance of C26 triaromatic steroids compared to Menilite Beds | Marine organic matter |

| Peribaltic Syneclise | Silurian | Distinct C27/C28 triaromatic sterane ratios | Marine organic matter |

| Central Atlantic Margin (CAM) | Cretaceous | High relative abundance of C26-C28 triaromatic steroids | Marine organic matter |

| Western Qaidam Basin, China | Tertiary | Presence of C19-C26 short-chain steranes | Saline lacustrine |

| Tarim Basin, NW China | Mesoproterozoic / Eocene | C26-C28 triaromatic steroids used to distinguish oil populations | Marine and lacustrine |

This table illustrates the application of aromatic sterane analysis in characterizing source rocks from various geological ages and depositional settings. The relative abundances of different sterane homologues provide insights into the source of organic matter. Data compiled from multiple geochemical studies. inig.plresearchgate.netresearchgate.net

The presence of certain biomarkers can be indicative of specific biological precursors, which in turn can be linked to particular geological time periods. For example, the appearance and proliferation of angiosperms (flowering plants) in the Cretaceous period led to the widespread occurrence of oleanane, a biomarker derived from these plants, in younger sediments. seahipublications.org Similarly, variations in the distribution of C26, C27, and C29 steranes can reflect shifts in the dominant primary producers, such as algae and bacteria, in the depositional environment through geological time. cup.edu.cn

The study of short-chain steranes, including C26 steranes, in crude oils from the Western Qaidam Basin, China, indicated that their relative concentrations are controlled by multiple factors, including thermal maturity and depositional environment. researchgate.net In some cases, the abundance of these compounds relative to regular steranes increases with maturity. researchgate.net The use of norcholestanes (C26 steranes) and triaromatic steroids has been shown to be effective in classifying crude oils in complex petroleum exploration fields. cup.edu.cn

It is important to note that the age-diagnostic potential of C26 diaromatic steranes is enhanced when integrated with a broader suite of biomarkers and geological data. cup.edu.cnseahipublications.org This integrated approach allows for a more robust interpretation of the age and origin of hydrocarbons.

Relationships and Distinctions with Co Occurring Steroid Biomarkers

Interplay with C27-C29 Regular Steranes and Diasteranes

The geochemical story told by C26 diaromatic steranes is intrinsically linked to that of the ubiquitous C27, C28, and C29 regular steranes and their rearranged counterparts, diasteranes.

Diagenetic Relationship: The most fundamental interplay is the precursor-product relationship. C27-C29 regular steranes are widely accepted as the precursors to C26-C28 triaromatic and, by extension, diaromatic steroids. cup.edu.cnresearchgate.net During burial and heating, sterols from living organisms are first reduced to saturated steranes. nih.gov With increasing thermal stress, these steranes undergo progressive aromatization. This process typically begins with the formation of monoaromatic steroids, followed by diaromatic and ultimately triaromatic steroids, often accompanied by the loss of a methyl group to form the lower carbon number compounds (e.g., C27 sterane aromatizing to a C26 aromatic steroid). sci-hub.seresearchgate.netinig.pl The relative abundance of mono-, di-, and triaromatic steroids can thus serve as a powerful indicator of thermal maturity. inig.pl

Source Information: The relative distribution of C27, C28, and C29 regular steranes is a classic tool for determining the source of organic matter. Generally, high relative abundances of C27 steranes suggest a marine source (algae), while high abundances of C29 steranes are indicative of terrestrial higher plants. mdpi.comscielo.br Because the aromatic steranes are derived from these precursors, their relative C27-C29 distribution often preserves this primary source signature, even in highly mature or biodegraded oils where the original saturated steranes may be depleted. researchgate.net

The Role of Diasteranes: Diasteranes are steranes that have undergone a molecular rearrangement, a process catalyzed by acidic clay minerals in the source rock. core.ac.uksemanticscholar.org Therefore, a high ratio of diasteranes to regular steranes typically indicates a clastic (shale-rich) source rock lithology, whereas low ratios are characteristic of carbonate or other clay-poor environments. semanticscholar.orggov.nl.ca The presence of C26 diaromatic steranes alongside a high diasterane/sterane ratio would suggest that the organic matter originated in a clay-rich environment and was subsequently subjected to significant thermal stress. Conversely, their co-occurrence with low diasterane abundances would point to a mature carbonate source rock. semanticscholar.org

Table 2: Interplay of Diaromatic Steranes with Regular Steranes and Diasteranes

| Biomarker Class | Relationship to C26 Diaromatic Sterane | Key Geochemical Information |

|---|---|---|

| C27-C29 Regular Steranes | Precursors. researchgate.net | Source of organic matter (marine vs. terrestrial). mdpi.comscielo.br |

| Diasteranes | Co-occurring alteration product. | Source rock lithology (clay-rich vs. carbonate). core.ac.uksemanticscholar.org |

| Mono- and Triaromatic Steroids | Diagenetic series members. inig.pl | Indicators of thermal maturity level. inig.pl |

Co-evolution with Other Aromatic Hydrocarbon Biomarkers (e.g., tricyclic terpanes, phenanthrenes)

C26 diaromatic steranes are part of a complex mixture of aromatic hydrocarbons in crude oils and source rock extracts. Their geochemical significance is amplified when evaluated alongside other aromatic biomarker families, such as tricyclic terpanes and phenanthrenes. These compounds "co-evolve" in the sense that their respective concentrations and distributions change systematically and often in parallel with increasing thermal maturity. rsc.orgfrontiersin.org

Tricyclic Terpanes: Tricyclic terpanes are common biomarkers derived primarily from primitive algae and bacteria. Ratios such as the C24/C23 tricyclic terpane ratio are used as indicators of depositional environment and source. core.ac.uk While tricyclic terpanes are generally more thermally stable than steranes, their relative abundance compared to other biomarkers like hopanes or steranes can provide source and maturity information. core.ac.uk The presence of diaromatic steranes indicates a level of maturity where less stable compounds may have been destroyed, making the robust tricyclic terpanes valuable for correlation.

Other aromatic compounds like dibenzothiophene (B1670422) (DBT) and dibenzofuran (B1670420) (DBF) also provide context. The relative amounts of DBT, DBF, and fluorenes can indicate the redox conditions of the depositional environment (reducing vs. oxidizing) and the source rock lithology. frontiersin.org An integrated analysis—using steranes to define the primary biological source, diaromatic steranes and phenanthrenes to gauge maturity, and compounds like DBT to assess the depositional environment—creates a comprehensive and robust geochemical model. rsc.orgfrontiersin.org

Table 3: Co-evaluation with Other Aromatic Biomarkers

| Biomarker Class | Information Provided | Relationship to this compound Interpretation |

|---|---|---|

| Tricyclic Terpanes | Source (primitive algae/bacteria), Maturity. core.ac.ukcore.ac.uk | Provides source and maturity context, especially when regular steranes are altered. |

| Phenanthrenes | Thermal maturity (e.g., MPI). frontiersin.orgkemdikbud.go.id | Corroborates maturity level indicated by the presence of diaromatic steranes. |

| Dibenzothiophene (DBT) / Dibenzofuran (DBF) | Depositional environment (redox conditions), Lithology. frontiersin.org | Refines understanding of the depositional setting where the original sterols were preserved and later aromatized. |

Theoretical and Experimental Studies on C26 Diaromatic Sterane Geochemistry

Computational Modeling of Steroid Aromatization Pathways

Computational modeling has become an indispensable tool for elucidating the complex mechanisms of steroid aromatization at a molecular level. These models are particularly crucial for understanding the enzymatic processes that can precede geological alteration and for simulating the chemical reactions that occur over geological timescales.

Researchers have developed mathematical and computational models to simulate the final steps of the steroid synthesis pathway, which includes the aromatization of androgens to estrogens by the enzyme aromatase (CYP19A1). nih.govplos.org These models describe the metabolic and transport steps involved in steroidogenesis, including the synthesis and degradation of the key enzymes. plos.orgresearchgate.net By simulating these pathways, scientists can predict the ovarian synthesis and secretion of hormones like estrone, estradiol, androstenedione, and testosterone. nih.govplos.orgupc.edu

Molecular dynamics simulations provide further insights into the function of aromatase. nih.gov Explicitly solvated all-atom simulations of aromatase embedded in a lipid bilayer can investigate the dynamics of the enzyme and the role of key amino acid residues, such as the catalytic aspartate 309, in the aromatization of androgens. nih.gov These simulations reveal that the protonation state of this residue can cause significant conformational shifts, suggesting a "locking" mechanism that may be coupled to substrate binding and the aromatization process. nih.gov

Density Functional Theory (DFT) has been employed to study the potential of environmental pollutants like polycyclic aromatic hydrocarbons (PAHs) to interact with and inhibit aromatase. researchgate.net These computational studies calculate frontier molecular orbitals, Mulliken charges, and chemical reactivity descriptors to predict how these molecules might bind to the active site of the enzyme. researchgate.net Such models have shown that certain PAHs can structurally mimic known steroidal inhibitors, highlighting the specificity of the enzyme's active site which is responsible for the A-ring aromatization that is a key step in the formation pathway of some aromatic steroids. researchgate.net

Table 1: Key Parameters in Computational Models of Steroid Aromatization

| Parameter/Component | Description | Relevance to Geochemistry |

|---|---|---|

| Enzyme Kinetics (Km, Vmax) | Michaelis-Menten constants describing the rate of enzymatic reactions. plos.org | Provides a baseline for understanding the initial biological transformations of sterols before geological processes dominate. |

| Protein Conformation | The three-dimensional structure of the aromatase enzyme and its dynamic changes. nih.gov | Helps to understand the specific structural requirements for a steroid to undergo A-ring aromatization. |

| Ligand Binding Energy | The strength of the interaction between a steroid (or inhibitor) and the enzyme's active site. researchgate.net | Explains the selectivity of aromatization for certain steroid precursors. |

| Reaction Flux | The rate of conversion from one steroid intermediate to another within the modeled pathway. plos.org | Simulates the flow of chemical transformations, mirroring the sequential reactions in diagenesis. |

Laboratory Simulation Experiments of Diaromatic Sterane Formation (e.g., anhydrous pyrolysis)

To understand the transformation of steroids under geological conditions, scientists perform laboratory simulation experiments. Anhydrous pyrolysis, which involves heating source materials in the absence of water, is a common technique used to replicate the thermal maturation processes that lead to the formation of petroleum and its associated biomarkers. sci-hub.senih.govacs.org

In a typical experiment, a precursor compound like cholesterol is heated in sealed tubes at controlled rates to temperatures ranging from 150°C to 600°C. sci-hub.se The products are then analyzed by methods such as gas chromatography-mass spectrometry (GC-MS) to identify the steroidal compounds formed at different stages of thermal stress. sci-hub.se These experiments have successfully simulated the key stages of steroid evolution observed in nature. sci-hub.se

The thermal evolution of cholesterol under anhydrous pyrolysis shows a distinct progression:

Diagenesis Stage: At lower maturities (e.g., EasyRo ~0.42%), cholesterol dehydrates to form sterenes. sci-hub.se

Catagenesis Stage: As maturity increases, sterenes are either reduced to form saturated steranes or undergo gradual dehydrogenation to form aromatic steroids. sci-hub.se Monoaromatic steroids (MAS) begin to appear first. For example, C27 A-ring monoaromatic steroids have been detected at an EasyRo of 0.62%, followed by C26 B-ring monoaromatic steroids at an EasyRo of 0.73%. sci-hub.se

Metagenesis Stage: At higher maturities, further aromatization occurs. C26 AB-ring diaromatic steroids have been observed at an EasyRo of 1.08%, with triaromatic steroids (TAS) appearing at even higher maturities (EasyRo ~1.36%). sci-hub.se

The presence of elemental sulfur has been shown to significantly accelerate these reactions, increasing the rate of both sterane isomerization and aromatization. sci-hub.se This is because the cleavage of weak S-S and C-S bonds can promote reactions at lower temperatures than the cleavage of C-C bonds. sci-hub.se

Table 2: Formation of Aromatic Steroids in Anhydrous Pyrolysis of Cholesterol

| Maturity (EasyRo %) | Temperature* | Key Steroidal Products Formed |

|---|---|---|

| ~0.42% | < 300°C | Sterenes, Stenones |

| ~0.62% | ~325°C | C27 A-ring Monoaromatic Steroids |

| ~0.73% | ~336°C | C26 B-ring Monoaromatic Steroids, Steranes |

| ~1.08% | > 350°C | C26 AB-ring Diaromatic Steroids |

| ~1.36% | > 400°C | Triaromatic Steroids |

*Temperatures are approximate and depend on heating rates and duration. Data synthesized from Fang et al. (2021). sci-hub.se

These laboratory simulations are crucial for validating the proposed geochemical pathways and for calibrating biomarker-based maturity indicators. sci-hub.se

Kinetic Models for Diaromatic Sterane Maturation and Transformation

Kinetic models are mathematical frameworks used to describe the rates of chemical reactions and predict how the concentrations of reactants and products change over time. dlr.de In geochemistry, these models are essential for simulating the slow transformation of organic matter, including the formation and alteration of biomarkers like diaromatic steranes, over millions of years. dlr.dechemrxiv.org

The formation of diaromatic steranes from sterol precursors is a multi-step process involving dehydration, isomerization, and progressive aromatization. sci-hub.seresearchgate.net Each of these steps can be described by a reaction rate that is dependent on temperature and the activation energy of the reaction. Kinetic models for petroleum generation and biomarker evolution are typically calibrated using data from laboratory pyrolysis experiments, where temperature is varied systematically. nih.govacs.org

A general kinetic model for the maturation of steranes can be represented as a series of consecutive reactions:

Sterols → Sterenes → Monoaromatic Steroids → Diaromatic Steroids → Triaromatic Steroids

The rate of each transformation is governed by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea), temperature (T), and a pre-exponential factor (A). By fitting the product yields from laboratory experiments at different temperatures and heating times, geochemists can determine these kinetic parameters. sci-hub.senih.gov

These calibrated models can then be applied to sedimentary basins to:

Predict Maturation Levels: By inputting the burial and thermal history of a source rock, kinetic models can predict the expected concentrations and ratios of different biomarkers, including the ratio of monoaromatic to diaromatic steranes, which serves as a maturity indicator.

Constrain Thermal Histories: If the maturity of a rock is known from biomarker measurements, the kinetic model can be used to reconstruct the thermal history it has experienced.

Understand Reaction Mechanisms: The complexity of kinetic models, such as whether they follow simple first-order kinetics or more complex dispersive kinetic models, can provide insight into the underlying reaction mechanisms. chemrxiv.org For example, the wide range of activation energies often required to model geological reactions suggests a multitude of parallel reactions occurring within the complex kerogen matrix. sci-hub.se

The development of advanced kinetic models, including those that can be efficiently reduced for use in complex basin modeling software, is an active area of research. dlr.de These models are critical for reducing uncertainty in petroleum exploration and for accurately interpreting the geochemical record preserved in sedimentary rocks.

Emerging Research Directions and Future Prospects for C26 Diaromatic Sterane Studies

Addressing Analytical Challenges for Low-Concentration Diaromatic Steranes

A primary challenge in the study of diaromatic steranes is their typically low concentration in geological samples, such as crude oils and source rock extracts. researchgate.netthermofisher.com This necessitates highly sensitive and selective analytical methods for accurate identification and quantification.

Future research is focused on overcoming these analytical hurdles through several key approaches:

Advanced Instrumentation: The use of sophisticated analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is standard. However, to enhance sensitivity for trace components, methods such as Multiple Ion Detection (MID) and Multiple Reaction Monitoring (MRM) are increasingly employed. thermofisher.com MID focuses on specific ions characteristic of the target compounds, while MRM monitors specific fragmentation reactions, providing exceptional selectivity and improving signal-to-noise ratios for compounds in complex matrices. thermofisher.com

Method Development: Ongoing research aims to refine extraction and clean-up procedures to concentrate diaromatic steranes from samples, thereby improving detection limits. This includes optimizing fractionation techniques to separate aromatic hydrocarbons from other compound classes. amazonaws.com

Reference Standards: The availability of high-purity reference standards is crucial for accurate identification and quantification. Companies specializing in chemical standards supply C26 diaromatic sterane and related compounds, facilitating the calibration of analytical instruments and the validation of new methods. chiron.noscribd.comslideshare.net

Table 1: Analytical Techniques for Diaromatic Sterane Analysis

| Technique | Description | Application for Diaromatic Steranes | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | A method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. | Standard method for separating and identifying steranes and other biomarkers in complex mixtures like petroleum. | thermofisher.com |

| Multiple Ion Detection (MID) / Selected Ion Monitoring (SIM) | A GC-MS mode where the mass spectrometer is set to detect only a few specific ions, such as m/z 231 for triaromatic steroids or m/z 253 for monoaromatic steroids. | Increases sensitivity compared to full scan mode, allowing for the detection of trace-level diaromatic steranes. | thermofisher.comamazonaws.com |

| Multiple Reaction Monitoring (MRM) | A highly selective and sensitive tandem mass spectrometry technique that monitors a specific precursor ion to product ion transition. For steranes, this could be m/z 372 > 217. | Provides superior selectivity and signal-to-noise, essential for quantifying low-concentration biomarkers in complex matrices like crude oil. | thermofisher.commblwhoilibrary.org |

Applying C26 Diaromatic Steranes in Novel Geological Settings

While traditionally used in petroleum geochemistry, the application of C26 diaromatic steranes is expanding to novel and challenging geological contexts. Their stability makes them suitable for tracing organic matter in a variety of environments. researchgate.net

Ancient Sediments and Precambrian Systems: The search for the earliest signs of eukaryotic life involves pushing biomarker analysis into older and more thermally altered rocks. mit.edu Diaromatic steranes, being more stable than their saturated counterparts, could potentially serve as indicators of eukaryotic life in Precambrian strata, where body fossils are scarce. caltech.edu

Unconventional Resource Plays: The exploration of unconventional resources, such as shale oil and gas, requires detailed characterization of the organic matter. Diaromatic steranes can provide crucial data on the source and maturity of hydrocarbons within these systems. csic.es

Saline and Anoxic Environments: Studies in saline lacustrine environments have investigated short-chain steranes (C19-C26). researchgate.net Research suggests that specific conditions, such as a weak-reducing environment with brackish water, may favor the formation and enrichment of these compounds. researchgate.net Further work in these settings could clarify the diagenetic pathways leading to C26 steranes and their utility as paleoenvironmental indicators.

Refining Paleoenvironmental and Paleoecological Interpretations

The distribution and abundance of steroidal hydrocarbons are powerful tools for paleoenvironmental reconstruction. digitalatlasofancientlife.orgfrontiersin.org Future research aims to refine these interpretations by better understanding the factors that control the formation of C26 diaromatic steranes.

Source Organism Specificity: While steranes are generally linked to eukaryotes, the specific precursor organisms for C26 sterols are not fully constrained. C27 steroids are often linked to cholesterol, while C29 steroids are associated with higher plants. nih.govcup.edu.cn Identifying specific microbial or algal precursors for C26 sterols would significantly enhance the paleoecological resolution of this biomarker.

Diagenetic Pathway Elucidation: The transformation of sterols into aromatic steranes involves a complex series of reactions during diagenesis. nih.govresearchgate.netteiwm.gr The presence of sulfur can significantly influence aromatization pathways. researchgate.net Laboratory pyrolysis experiments and studies of natural maturation sequences are helping to unravel these complex transformations, which will lead to more robust interpretations of biomarker ratios in terms of thermal maturity and depositional conditions.

Integrated Proxies: The most reliable paleoenvironmental reconstructions come from a multi-proxy approach. mdpi.comlimnolfwbiol.comcopernicus.org Future studies will increasingly integrate this compound data with other organic (e.g., hopanes, carotenoids) and inorganic (e.g., trace elements, stable isotopes) proxies to build a more complete picture of past ecosystems, including factors like water salinity, redox conditions, and climate. researchgate.netfrontiersin.org

Table 2: Paleoenvironmental Parameters Indicated by Steranes

| Parameter | Geochemical Indicator | Interpretation | Reference |

|---|---|---|---|

| Organic Matter Source | Relative abundance of C27, C28, and C29 steranes. | High C27 suggests marine algae/zooplankton; high C29 suggests terrestrial higher plants. | nih.govcup.edu.cn |

| Thermal Maturity | Ratios of triaromatic to monoaromatic steroids; isomerization at specific carbon atoms. | Aromatic steroid ratios generally increase with thermal maturity. | researchgate.netresearchgate.net |

| Depositional Environment | Presence/absence of specific biomarkers like gammacerane (B1243933) alongside steranes. | High gammacerane can indicate water column stratification and high salinity. | researchgate.net |

| Redox Conditions | Relative abundance of short-chain steranes (C19-C26) and other redox-sensitive elements/compounds. | Enrichment may be favored in weak-reducing (dysoxic) conditions. | researchgate.net |

Advanced Multidisciplinary Integration in Organic Geochemistry and Astrobiology

The study of molecular fossils like this compound is inherently multidisciplinary, bridging geology, chemistry, and biology. Future research will see even greater integration, particularly with fields like astrobiology.

Geobiology and the Co-evolution of Life and Earth: Biomarkers provide a molecular record of evolution. csic.es By analyzing the distribution of steranes through geologic time, scientists can trace the rise of eukaryotes and investigate how major evolutionary events are linked to changes in the Earth's environment, such as the oxygenation of the oceans. mblwhoilibrary.org

Astrobiology and the Search for Life: Biomarkers are central to the search for life on other planets, like Mars. Diagenetically stable molecules such as aromatic steranes are considered potential biosignatures. mblwhoilibrary.org Understanding their formation, preservation, and detection on Earth is critical for developing strategies and instruments for future planetary missions aimed at finding evidence of past or present extraterrestrial life. The challenges of detecting low concentrations of these molecules in terrestrial rocks provide a direct analogue for the challenges that will be faced in astrobiological exploration.

Q & A

Q. What analytical techniques are most effective for identifying C26 diaromatic steranes in geological samples?

Gas chromatography-mass spectrometry (GC-MS) and two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry are standard methods. GC×GC improves resolution for complex hydrocarbon mixtures, enabling the separation of co-eluting compounds like C26 diaromatic steranes from other tricyclic terpanes and steranes. Retention indices and comparison with authentic standards (e.g., ZZS0671.26-50-IO) are critical for accurate identification .

Q. How do C26 diaromatic steranes serve as indicators of depositional environments?

Ratios such as C26/C25 tricyclic terpanes and diasterane/regular sterane ratios are used to differentiate marine from lacustrine environments. For example, C26/C25 ratios <0.9 suggest marine shale or carbonate settings, while higher diasterane/sterane ratios indicate increased thermal maturity or oxidative conditions during diagenesis .

Q. What is the significance of C26 diaromatic steranes in assessing organic matter sources?

C26 diaromatic steranes are often linked to eukaryotic inputs in marine environments. A predominance of C27 steranes (cholestane) alongside C26 compounds may reflect algal-bacterial contributions, as observed in pre-Sturtian sedimentary rocks. Their abundance relative to C28-C30 steranes helps reconstruct paleoenvironmental productivity .

Advanced Research Questions

Q. How can contradictions in C26 diaromatic sterane data be resolved when interpreting thermal maturity?

Discrepancies arise when C26 sterane abundance increases with maturity (due to catagenesis of kerogen-bound precursors) but diasterane/sterane ratios also rise, suggesting oxidative degradation. To resolve this, integrate multiple biomarkers (e.g., norhopane/C30 hopane ratios) and contextualize with Rock-Eval pyrolysis data (Tmax, HI) .

Q. What experimental design considerations are critical for quantifying C26 diaromatic steranes in biodegraded samples?

Biodegradation preferentially removes less stable steranes, skewing ratios. Use hydropyrolysis (HyPy) to release kerogen-bound biomarkers, ensuring detection of thermally stable C26 diaromatic steranes. Pair this with solvent extraction to compare free vs. bound phases and correct for biodegradation effects .

Q. How do stereoisomeric variations in C26 diaromatic steranes impact their utility as biomarkers?

Stereoisomerism (e.g., 20R vs. 20S configurations) affects thermal stability and diagnostic specificity. For instance, 24-norcholestane isomers are maturity-sensitive, while 21- and 27-norcholestanes are source-specific. Use chiral chromatography and NMR to resolve isomers, enhancing interpretive accuracy .

Q. What methodological challenges arise when correlating C26 diaromatic steranes across disparate geological basins?

Regional differences in organic matter type and diagenetic history complicate correlations. Standardize sample preparation (e.g., silica gel chromatography for aromatic fraction isolation) and employ multivariate statistics (PCA, clustering) to account for lithological and thermal heterogeneity .

Methodological Frameworks

Q. How can the PICO framework be adapted to formulate hypotheses about C26 diaromatic steranes?

- Population: Geological formations with specific thermal maturity (e.g., prehnite-pumpellyite facies).

- Intervention: Analytical techniques (GC×GC-MS vs. conventional GC-MS).

- Comparison: Sterane distributions in marine vs. lacustrine samples.

- Outcome: Improved resolution of this compound isomers. This framework ensures testable, hypothesis-driven research .

Q. What are common pitfalls in interpreting this compound ratios?

- Overreliance on single ratios: Combine C26/C25 terpanes with homohopane indices for robust paleoenvironmental models.

- Ignoring matrix effects: Co-eluting compounds in immature samples may mimic C26 steranes; use MRM (multiple reaction monitoring) in MS/MS to enhance specificity .

Data Synthesis and Reporting

Q. How should conflicting this compound data be reported in systematic reviews?

Follow PRISMA guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.